4-(Thiophen-2-yl)oxan-4-amine
Overview
Description
4-(Thiophen-2-yl)oxan-4-amine is a chemical compound characterized by its unique structure, which includes a thiophene ring attached to an oxan ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)oxan-4-amine typically involves the following steps:
Thiophene Derivative Synthesis: The starting material, thiophene, undergoes halogenation to introduce a reactive site.
Oxan Ring Formation: The halogenated thiophene is then reacted with a suitable diol under acidic conditions to form the oxan ring.
Amination: The oxan ring is further reacted with an amine source to introduce the amine group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophen-2-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation of this compound can yield oxo derivatives such as 4-(Thiophen-2-yl)oxan-4-one.
Reduction Products: Reduction can produce derivatives like this compound.
Substitution Products: Substitution reactions can lead to the formation of various substituted oxan derivatives.
Scientific Research Applications
4-(Thiophen-2-yl)oxan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(Thiophen-2-yl)oxan-4-amine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
4-(Thiophen-2-yl)oxan-4-amine is unique due to its specific structural features. Similar compounds include:
4-(Thiophen-3-yl)oxan-4-amine: Similar structure but with the thiophene ring at a different position.
4-(Phenyl)oxan-4-amine: Similar oxan ring but with a phenyl group instead of thiophene.
4-(Thiophen-2-yl)benzoic acid: Contains a thiophene ring but with a different functional group.
Properties
IUPAC Name |
4-thiophen-2-yloxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-9(3-5-11-6-4-9)8-2-1-7-12-8/h1-2,7H,3-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHJPQBAASDJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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